cyclohexa-1,4-diene-1-carbonyl-CoA cyclohexa-1,4-diene-1-carbonyl-CoA Cyclohexa-1,4-diene-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexa-1,4-diene-1-carboxylic acid. It derives from a coenzyme A.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1837758
InChI: InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
SMILES:
Molecular Formula: C28H42N7O17P3S
Molecular Weight: 873.7 g/mol

cyclohexa-1,4-diene-1-carbonyl-CoA

CAS No.:

Cat. No.: VC1837758

Molecular Formula: C28H42N7O17P3S

Molecular Weight: 873.7 g/mol

* For research use only. Not for human or veterinary use.

cyclohexa-1,4-diene-1-carbonyl-CoA -

Specification

Molecular Formula C28H42N7O17P3S
Molecular Weight 873.7 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate
Standard InChI InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
Standard InChI Key WBFPJXYSCWCOLU-TYHXJLICSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O

Introduction

Structural Characteristics

Molecular Formula and Composition

Cyclohexa-1,4-diene-1-carbonyl-CoA has the molecular formula C28H42N7O17P3S . This complex structure contains multiple functional groups including phosphate moieties, a nucleotide portion, and the characteristic cyclohexadiene ring system attached to a thioester linkage. The molecular weight of this compound is approximately 873.66 daltons, with an exact mass of 873.1571 .

Chemical Structure and Representation

The structure of cyclohexa-1,4-diene-1-carbonyl-CoA features a cyclohexadiene ring with double bonds at positions 1 and 4, with the carbonyl group attached to position 1 and connected to coenzyme A via a thioester bond. This can be represented in SMILES notation as:

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C@HOP(=O)(O)O)C@HO

The InChI representation provides a standardized chemical identifier:

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

Physical Properties

Predicted Collision Cross Section

Mass spectrometry techniques can characterize this compound through its collision cross section (CCS), which provides information about its three-dimensional structure and how it interacts with other molecules. The following table presents predicted CCS values for different adduct forms of cyclohexa-1,4-diene-1-carbonyl-CoA:

Adductm/zPredicted CCS (Ų)
[M+H]+874.16438263.1
[M+Na]+896.14632271.3
[M+NH4]+891.19092267.5
[M+K]+912.12026266.5
[M-H]-872.14982261.9
[M+Na-2H]-894.13177268.5
[M]+873.15655265.9
[M]-873.15765265.9

These values are crucial for analytical identification and characterization of this compound in complex biological matrices .

Biochemical Significance

Role in Bacterial Metabolism

Cyclohexa-1,4-diene-1-carbonyl-CoA is a key intermediate in anaerobic aromatic compound degradation pathways. While direct information on the 1,4-diene isomer is limited in the provided sources, we can understand its likely role by examining closely related compounds. The structurally similar cyclohexa-1,5-diene-1-carbonyl-CoA has been extensively studied as an intermediate in the anaerobic metabolism of benzoyl-CoA, particularly in denitrifying bacteria such as Thauera aromatica .

The 1,4-diene configuration represents one of several possible reduced forms of benzoyl-CoA that can occur during microbial degradation of aromatic compounds under anaerobic conditions. The specific positioning of double bonds affects the compound's reactivity and the enzymes that can process it in subsequent metabolic steps.

Enzymatic Transformations

By analogy with the 1,5-diene isomer, cyclohexa-1,4-diene-1-carbonyl-CoA likely serves as a substrate for specific hydratase enzymes that catalyze the addition of water to one of the double bonds. This reaction is typically part of a β-oxidation-like pathway that ultimately leads to ring cleavage and further metabolism .

In Thauera aromatica, the 1,5-diene isomer is converted to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA by a specific dienoyl-CoA hydratase . Given the structural similarities, it is reasonable to hypothesize that the 1,4-diene isomer may undergo analogous transformations, though potentially catalyzed by different enzyme variants with specificity for the 1,4-diene configuration.

Taxonomic Classification

Chemical Taxonomy

Cyclohexa-1,4-diene-1-carbonyl-CoA belongs to the chemical class of acyl CoAs, which are organic compounds containing a coenzyme A substructure linked to an acyl chain . Within this broader classification:

  • Kingdom: Chemical entities

  • Super Class: Organic compounds

  • Class: Lipids and lipid-like molecules

  • Sub Class: Fatty Acyls

  • Direct Parent: Acyl CoAs

This classification helps to understand the compound's relationship to other metabolites and its position within biochemical networks.

Comparative Analysis

Relation to Other Diene-CoA Derivatives

An important consideration in understanding cyclohexa-1,4-diene-1-carbonyl-CoA is its relationship to other diene-CoA derivatives, particularly cyclohexa-1,5-diene-1-carbonyl-CoA. While structurally similar, these compounds differ in the position of one double bond, which significantly affects their chemical properties and biological functions.

The 1,5-diene isomer has been identified as an intermediate in the anaerobic metabolism of benzoyl-CoA in bacteria such as Thauera aromatica, where it is produced by ATP-dependent benzoyl-CoA reductase . This enzyme catalyzes the dearomatization of benzoyl-CoA, producing cyclohexa-1,5-diene-1-carbonyl-CoA as the primary product.

In contrast, the specific metabolic pathways that produce or consume cyclohexa-1,4-diene-1-carbonyl-CoA are less well-documented in the provided sources, suggesting this may be an area requiring further research.

Analytical Considerations

Detection and Quantification

The analysis of cyclohexa-1,4-diene-1-carbonyl-CoA in biological samples typically involves sophisticated analytical techniques. High-performance liquid chromatography (HPLC) has been used for the isolation and purity control of similar coenzyme A esters . The compound's characteristic UV absorbance profile, mass spectrometric properties, and collision cross-section values provide multiple means for its identification and quantification.

For related compounds, spectrophotometric assays have been developed to monitor enzymatic reactions involving these metabolites . Similar approaches could potentially be applied to cyclohexa-1,4-diene-1-carbonyl-CoA, though specific methods may need to be optimized for this particular isomer.

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